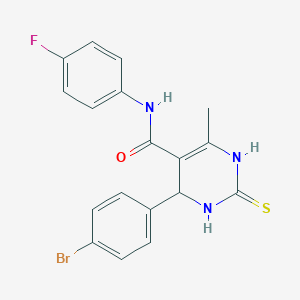
4-(4-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15BrFN3OS and its molecular weight is 420.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(4-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives. Its unique structural features, including the presence of bromine and fluorine substituents on the aromatic rings, significantly influence its biological activities and potential applications in medicinal chemistry.
The molecular formula for this compound is C18H15BrFN3OS with a molecular weight of 420.3 g/mol. Its structure includes key functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅BrFN₃OS |
| Molecular Weight | 420.3 g/mol |
| CAS Number | 537679-08-6 |
| Density | Not Available |
Biological Activity
Research has shown that this compound exhibits significant analgesic properties , potentially surpassing traditional analgesics like metamizole sodium while maintaining lower toxicity levels. The incorporation of halogenated phenyl groups enhances its pharmacological profile compared to other similar compounds.
Preliminary studies suggest that this compound may inhibit specific pathways involved in pain signaling. This inhibition could be due to its interaction with various biological macromolecules such as proteins and enzymes.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique activity of this compound relative to other tetrahydropyrimidine derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Lacks bromine substituent | Analgesic properties |
| N-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Contains chlorine instead of bromine | Moderate analgesic effect |
| General class of 6-Methyl-2-thioxo-1,2,3,4-tetrahydropyrimidines | Varies widely in activity | Varies widely |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound's biological activity:
- Analgesic Efficacy : A study demonstrated that the compound exhibited superior analgesic effects in animal models when compared to standard analgesics. The findings indicate a promising lead for pain management therapies.
- Inhibition Studies : Research focusing on enzyme inhibition revealed that this compound could inhibit certain pathways associated with pain signaling. Further investigations are required to clarify its mechanism of action and potential side effects.
- Toxicity Assessment : Toxicological evaluations indicate that the compound has a lower toxicity profile compared to traditional analgesics, making it a safer alternative for pain management.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3OS/c1-10-15(17(24)22-14-8-6-13(20)7-9-14)16(23-18(25)21-10)11-2-4-12(19)5-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHQKYJTRYAPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














